molecular formula C8H11NS B077260 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine CAS No. 14770-79-7

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine

Cat. No.: B077260
CAS No.: 14770-79-7
M. Wt: 153.25 g/mol
InChI Key: FTGVDKSMUBJBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine is a versatile and valuable fused heterocyclic building block in medicinal chemistry and organic synthesis. This compound features a bicyclic scaffold that combines a cyclohexene ring with a thiophene ring, presenting a primary amine group at the 2-position of the thiophene moiety. This structural motif makes it a privileged precursor in the design and synthesis of novel pharmacologically active compounds, particularly as a core template for kinase inhibitors, GPCR ligands, and allosteric modulators. Its partially saturated structure offers a desirable balance of rigidity and conformational flexibility, which is crucial for optimizing drug-target interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c9-8-5-6-3-1-2-4-7(6)10-8/h5H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGVDKSMUBJBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427999
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14770-79-7
Record name 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Foundational Synthesis of the 4,5,6,7-Tetrahydrobenzo[b]thiophene Scaffold

The construction of the 4,5,6,7-tetrahydrobenzo[b]thiophene core is a critical first step in the synthesis of its 2-amino derivatives. The Gewald reaction is the most prominent and widely utilized method for this purpose.

Gewald Reaction: Reaction Conditions, Catalyst Systems, and Yield Optimization

The Gewald reaction is a multicomponent condensation that provides a versatile and efficient route to polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org This one-pot synthesis typically involves the reaction of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org For the synthesis of the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, cyclohexanone (B45756) is used as the ketone component. nih.govresearchgate.net

The reaction mechanism initiates with a Knoevenagel condensation between the ketone and the α-cyanoester. wikipedia.org The subsequent addition of sulfur, followed by cyclization and tautomerization, yields the final 2-aminothiophene product. wikipedia.org

Reaction Conditions and Catalysts:

A variety of bases can be employed to catalyze the Gewald reaction, with morpholine (B109124) being a common choice. nih.govresearchgate.net Other amine catalysts such as triethylamine (B128534) and piperidine (B6355638) are also effective. arkat-usa.org The reaction is often carried out in solvents like ethanol (B145695) or methanol. nih.govarkat-usa.org Research has shown that microwave irradiation can be beneficial, leading to improved reaction yields and shorter reaction times. wikipedia.org

Recent advancements have focused on developing more efficient and environmentally friendly catalytic systems. For instance, an N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber has been reported as an effective catalyst. organic-chemistry.org Furthermore, piperidinium (B107235) borate (B1201080) has been demonstrated to be a truly catalytic system, functioning as a conjugate acid-base pair for the cyclocondensation. researchgate.net In some cases, a four-component Gewald reaction can be performed under aqueous conditions using triethylamine as an organocatalyst. arkat-usa.org

Yield Optimization:

The yield of the Gewald reaction can be influenced by several factors, including the choice of reactants, catalyst, and reaction conditions. For ketones that exhibit limited reactivity under standard one-pot conditions, a two-step procedure can be employed. arkat-usa.org This involves the pre-formation and isolation of the α,β-unsaturated nitrile from the Knoevenagel condensation, which is then reacted with sulfur and an amine. arkat-usa.org The use of a Fe2O3 nanocatalyst has also been reported to facilitate the synthesis of ethyl 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate. researchgate.net

Alternative Synthetic Routes to the Core Structure

While the Gewald reaction is the predominant method, alternative strategies for constructing the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold exist. One such approach involves a two-step process where the Knoevenagel-Cope condensation product, an α,β-unsaturated nitrile, is first prepared and isolated. This intermediate is then subsequently reacted with sulfur and an amine to yield the thiophene (B33073) ring. arkat-usa.org This method is particularly useful for less reactive ketones. arkat-usa.org

Derivatization Strategies and Annulation Chemistry of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine Derivatives

The 2-amino group of the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse derivatives and fused heterocyclic systems.

Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives through condensation with various aldehydes and ketones. echemcom.comnih.govechemcom.com This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol or dimethylformamide. echemcom.comechemcom.comresearchgate.net

For instance, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) can be reacted with aromatic aldehydes in dimethylformamide in the presence of zinc chloride to afford the corresponding Schiff bases. echemcom.comechemcom.com Similarly, reaction with hetarylcarboxaldehydes in boiling ethanol leads to the formation of Schiff bases. researchgate.net The synthesis of Schiff bases from 2-aminophenol (B121084) and aldehydes like 2-hydroxybenzaldehyde or 4-dimethylaminocinnamaldehyde (B146742) has also been reported. researchgate.net

Cyclization Reactions to Fused Heterocyclic Systems

The versatile reactivity of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives makes them excellent precursors for the synthesis of various fused heterocyclic systems, most notably pyrimidine (B1678525) derivatives.

The fusion of a pyrimidine ring onto the thiophene core of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives leads to the formation of 4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidines. These compounds are typically synthesized through cyclization reactions involving the 2-amino group and an adjacent functional group on the thiophene ring.

One common strategy involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with formamide (B127407) at elevated temperatures, often in a microwave reactor. nih.govmdpi.com This reaction results in the formation of the pyrimidinone ring. Subsequent chlorination with phosphorus oxychloride (POCl3) can then be used to introduce a chlorine atom at the 4-position of the pyrimidine ring, providing a key intermediate for further derivatization. nih.govmdpi.com

Alternatively, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can be reacted with chromone-6-carboxaldehyde derivatives in boiling pyridine (B92270) to directly yield the corresponding pyrimidine derivatives. researchgate.net The reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with benzoylisothiocyanate affords thiourea (B124793) derivatives, which can then undergo cyclization to form annulated thieno[2,3-d]pyrimidine (B153573) products. researchgate.netscirp.org

Thiazole (B1198619) Derivatives

The synthesis of thiazole derivatives from this compound and its analogs has been a subject of considerable research. A common approach involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid, which leads to the formation of a thiazole derivative. farmaceut.orgnih.gov This initial product can then undergo further reactions with various chemical reagents to yield a range of thiazole, pyrano[2,3-d]thiazole, and thiazolo[4,5-d]thiazole derivatives. farmaceut.orgnih.gov

For instance, the reaction of the initial thiazole derivative with dimethylformamide-dimethylacetal (DMF-DMA) followed by treatment with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) can produce pyrazolo[3,4-d]thiazole compounds. Furthermore, reacting the thiazole derivative with ethyl chloroacetate (B1199739) and then with hydrazine hydrate can lead to the formation of thiazolo[3,2-a]pyridone derivatives.

Another synthetic route involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with various carboxylic acids in the presence of coupling agents like EDC, HOBt, and NMM in DMF to yield amide intermediates, which can be further cyclized to form thiazole rings. researchgate.net Bromination of the thiazole ring at the 5-position can be achieved using bromine in acetic acid. farmaceut.org

Table 1: Synthesis of Thiazole Derivatives
Starting MaterialReagents and ConditionsProductReference
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrilei) Thioglycolic acid, reflux; ii) Various reagentsThiazole, pyrano[2,3-d]thiazole, and thiazolo[4,5-d]thiazole derivatives farmaceut.orgnih.gov
2-amino-4,5,6,7-tetrahydrobenzo[b]thiopheneCarboxylic acids, EDC, HOBt, NMM, DMFThiazole derivatives researchgate.net
2-(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)thiazol-4(5H)-oneBromine, acetic acid2-(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-5-bromothiazol-4(5H)-one farmaceut.org
Pyrazole (B372694) Derivatives

The pyrazole moiety can be incorporated onto the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold through various synthetic strategies. A prominent method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govmdpi.com For example, 1,3,5-substituted pyrazoles can be synthesized by the condensation of phenylhydrazine with ethyl acetoacetate. nih.gov

In the context of 4,5,6,7-tetrahydrobenzo[b]thiophene, pyrazole derivatives have been prepared by reacting the aminothiophene with reagents that introduce a 1,3-dicarbonyl equivalent, followed by cyclization with a hydrazine. For instance, 1H-pyrazole-4-carbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been synthesized and evaluated for their biological activities. nih.gov These syntheses often involve creating an intermediate that can undergo cyclocondensation with a hydrazine to form the pyrazole ring. nih.govchim.it The versatility of this approach allows for the introduction of various substituents on the pyrazole ring, influencing the properties of the final compound. nih.govmdpi.com

Table 2: Synthesis of Pyrazole Derivatives
Starting Material/PrecursorReagents and ConditionsProduct TypeReference
1,3-Dicarbonyl compoundsHydrazine derivativesSubstituted pyrazoles nih.govmdpi.com
4,5,6,7-Tetrahydrobenzo[b]thiophene derivativeMulti-step synthesis involving cyclocondensation1H-Pyrazole-4-carbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives nih.gov
Pyridine and Pyridone Derivatives

The synthesis of pyridine and pyridone derivatives fused to the 4,5,6,7-tetrahydrobenzo[b]thiophene core often starts from the corresponding 2-amino-3-cyano or 2-amino-3-ethoxycarbonyl derivatives. For example, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate serves as a key starting material for a variety of pyridothienopyrimidines. mdpi.comnih.gov

One common strategy involves the reaction of the 2-aminothiophene derivative with reagents that can form a pyridine or pyridone ring. For instance, a three-component reaction of aromatic aldehydes, substituted acetophenones, and a cyanoacetamide derivative can yield substituted 2-oxo-pyridine-3-carbonitriles. nih.gov Another approach is the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles through a four-component reaction of aromatic aldehydes, acetophenones, ethyl cyanoacetate, and ammonium (B1175870) acetate. nih.gov

Furthermore, cyclization of thiourea derivatives derived from 2-aminothiophenes can lead to the formation of pyridothienopyrimidine derivatives under different reaction conditions. mdpi.com

Table 3: Synthesis of Pyridine and Pyridone Derivatives
Starting MaterialReagents and ConditionsProduct TypeReference
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylatePhenylisothiocyanate, followed by cyclizationPyridothienopyrimidine derivatives mdpi.comnih.gov
Aromatic aldehydes, substituted acetophenones, 2-cyano-N-(2-ethylphenyl)acetamidePiperidine, ethanol, refluxN-(2-ethylphenyl)-2-oxo-pyridine-3-carbonitriles nih.gov
Aromatic aldehydes, substituted acetophenones, ethyl cyanoacetate, ammonium acetateEthanol, reflux4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles nih.gov
Pyran and Thiazine (B8601807) Derivatives

The synthesis of pyran derivatives attached to the 4,5,6,7-tetrahydrobenzo[b]thiophene framework can be achieved through multicomponent reactions. A well-established method is the one-pot, three-component condensation of an aromatic aldehyde, malononitrile (B47326), and a cyclic β-diketone like dimedone. ajgreenchem.combhu.ac.in This reaction, often catalyzed by a base or a reusable catalyst, efficiently produces tetrahydrobenzo[b]pyran derivatives. ajgreenchem.combhu.ac.in

Specifically, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can be utilized in reactions that lead to fused pyran systems. For example, its reaction with α-chloroacetone gives an N-alkylated derivative which can be cyclized to a thienopyrrole. This intermediate can then be used to synthesize pyran derivatives. nih.gov

Thiazine derivatives can also be synthesized from the versatile 2-aminothiophene starting material, although specific examples directly from this compound are less commonly detailed in the provided context. However, the general reactivity of the amino group allows for reactions with reagents that could form a thiazine ring.

Table 4: Synthesis of Pyran Derivatives
Starting MaterialReagents and ConditionsProduct TypeReference
Aromatic aldehyde, malononitrile, dimedoneCatalytic amount of base or reusable catalystTetrahydrobenzo[b]pyran derivatives ajgreenchem.combhu.ac.in
2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophenei) α-chloroacetone; ii) Sodium ethoxide; iii) Further stepsPyran derivatives fused to a thienopyrrole system nih.gov
Coumarin (B35378) Ring Systems

The synthesis of coumarin ring systems, which are benzopyrones, typically involves the condensation of a phenol (B47542) with a β-ketoester (Pechmann reaction) or the reaction of a salicylaldehyde (B1680747) with an acetic anhydride (B1165640) (Perkin reaction). encyclopedia.pub While direct fusion of a coumarin ring to the 4,5,6,7-tetrahydrobenzo[b]thiophene core is not explicitly detailed, the principles of coumarin synthesis can be applied to appropriately functionalized thiophene derivatives.

For instance, a hydroxy-substituted tetrahydrobenzo[b]thiophene could potentially undergo a Pechmann-type condensation to form a coumarin-fused thiophene. Alternatively, a formyl- and hydroxy-substituted derivative could be a substrate for a Perkin-like reaction. The synthesis of coumarins often involves metal-catalyzed intramolecular hydroarylation of aryl propiolates or intermolecular hydroarylation of alkenes. encyclopedia.pub

Table 5: General Synthetic Approaches to Coumarins
Reaction TypeReactantsGeneral ConditionsReference
Pechmann CondensationPhenol, β-ketoesterAcid catalyst encyclopedia.pub
Perkin ReactionSalicylaldehyde, Acetic anhydrideBase encyclopedia.pub
Intramolecular HydroarylationAryl propiolatesMetal catalyst (e.g., Pd, Au) encyclopedia.pub
Intermolecular HydroarylationPhenols, AlkenesMetal catalyst encyclopedia.pub

Formation of Thiourea Derivatives and Subsequent Cyclization

The amino group of this compound and its derivatives readily reacts with isothiocyanates to form thiourea derivatives. mdpi.com This reaction is a cornerstone for the synthesis of various heterocyclic systems. For example, reacting ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate with phenylisothiocyanate in boiling ethanol yields the corresponding thiourea derivative. mdpi.com

These thiourea intermediates are highly versatile and can undergo cyclization under different conditions to afford a variety of fused heterocycles. Depending on the specific reagents and reaction conditions, these cyclizations can lead to the formation of pyridothienopyrimidines and other related heterocyclic structures. mdpi.com The synthesis of thioureas is generally a straightforward condensation reaction between an amine and an isothiocyanate or carbon disulfide. organic-chemistry.org

Introduction of Other Functional Groups and Substituents

The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold allows for the introduction of a wide range of functional groups and substituents, which can significantly modify the chemical and biological properties of the resulting molecules. The amino group at the 2-position is a key handle for functionalization.

For example, the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with α-chloroacetone leads to N-alkylation. nih.gov The resulting N-alkyl derivative can then undergo cyclization. nih.gov Furthermore, the reactivity of the thiophene ring itself can be exploited. The synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives has been achieved by reacting the aminothiophene with various carboxylic acids, followed by further transformations. researchgate.net

The introduction of substituents can also be achieved during the construction of fused rings. For instance, in the synthesis of pyrazole derivatives, the choice of the 1,3-dicarbonyl compound and the hydrazine derivative determines the substitution pattern on the pyrazole ring. nih.govmdpi.com Similarly, in the synthesis of pyridine and pyridone derivatives, the use of different aromatic aldehydes and acetophenones allows for the incorporation of various aryl substituents. nih.gov

Regioselectivity and Mechanistic Pathways in Derivatization

The derivatization of this compound is governed by the inherent reactivity of its enamine-like structure. The electron-rich thiophene ring and the nucleophilic 2-amino group are the primary sites for chemical modification, leading to a variety of annulated and substituted products. The regioselectivity and outcomes of these reactions are dictated by the specific reagents and conditions employed, proceeding through several distinct mechanistic pathways.

Gewald-Type Attack and Condensation Reactions

The formation of the 4,5,6,7-tetrahydrobenzo[b]thiophene core itself is a prime example of a regioselective condensation reaction, specifically the Gewald reaction. researchgate.net This multicomponent reaction is a cornerstone for the synthesis of 2-aminothiophenes. nih.gov The generally accepted mechanism proceeds through the following key steps: nih.govthieme-connect.de

Knoevenagel Condensation: The process initiates with a base-catalyzed Knoevenagel condensation between a ketone (cyclohexanone for the title compound) and an activated nitrile (e.g., malononitrile or ethyl cyanoacetate). thieme-connect.dechemrxiv.org

Sulfur Addition (β-attack): The resulting α,β-unsaturated nitrile intermediate is then attacked at the β-carbon by elemental sulfur. thieme-connect.de Computational studies using Density Functional Theory (DFT) have shown that the deprotonated α,β-unsaturated nitrile opens the S₈ ring to form polysulfide intermediates. chemrxiv.orgchemrxiv.orgnih.gov

Cyclization and Aromatization: The sulfurated intermediate undergoes intramolecular cyclization via nucleophilic attack of the sulfur on the nitrile group, followed by tautomerization to yield the stable 2-aminothiophene ring. nih.govchemrxiv.org The final aromatization of the thiophene ring is the primary thermodynamic driving force for the reaction. chemrxiv.orgchemrxiv.org

This one-pot synthesis is highly efficient for producing a wide array of substituted 2-aminothiophenes. researchgate.net

Dinucleophilic and Bielectrophilic Attack

The 2-amino-substituted thiophene scaffold can act as a dinucleophile, enabling the construction of fused heterocyclic systems. In a notable example, 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives react with benzoylisothiocyanate, an electrophile. scirp.orgscirp.orgresearchgate.net The initial step is a nucleophilic attack by the 2-amino group on the isothiocyanate carbon, affording a thiourea derivative. scirp.orgresearchgate.net This intermediate possesses multiple reactive sites and can undergo subsequent intramolecular cyclization under basic conditions to form annulated thieno[2,3-d]pyrimidine systems. scirp.orgresearchgate.net These transformations highlight how the compound can react with bielectrophilic reagents to build complex molecular architectures.

Dipolar and [4+2] Cyclization

The electron-rich nature of the 2-aminothiophene ring allows it to function as a diene in cycloaddition reactions. researchgate.net Specifically, it can undergo [4+2] cycloadditions (Diels-Alder reactions) with electron-poor alkenes. researchgate.net This reactivity demonstrates a pathway where the fused thiophene ring is replaced by a fused, substituted benzene (B151609) ring after the initial adduct releases hydrogen sulfide. For monosubstituted dienophiles like ethyl acrylate, the cycloaddition proceeds with head-to-head regioselectivity, a result that can be rationalized by Frontier Molecular Orbital (FMO) theory. researchgate.net

Mechanistic PathwayReagentsKey Intermediate/Product TypeReference
Gewald Condensation/CyclizationCyclohexanone, Activated Nitrile, Elemental Sulfur, Base2-Aminothiophene nih.govthieme-connect.de
Dinucleophilic AttackBenzoylisothiocyanateThiourea derivative, Thieno[2,3-d]pyrimidine scirp.orgresearchgate.net
[4+2] CycloadditionElectron-poor Alkenes (e.g., Maleic Anhydride, Ethyl Acrylate)Diels-Alder Adduct researchgate.net

Green Chemistry Approaches in Synthetic Methodologies

The increasing emphasis on environmental sustainability has driven the development of green synthetic methods for 2-aminothiophenes. nih.gov The Gewald reaction, being a one-pot multicomponent reaction, aligns well with the principles of green chemistry by maximizing atom economy and minimizing waste from intermediate isolation steps. nih.gov Researchers have further refined this synthesis to be more environmentally benign.

Key green strategies include:

Use of Green Solvents: Traditional syntheses often use organic solvents like DMF or dioxane. chemrxiv.org Greener alternatives have been successfully implemented. For instance, a range of 2-aminothiophenes have been synthesized in high yields (75-98%) using a simple mixture of triethylamine and water at room temperature. nih.gov Ethanol is also commonly used as a safer solvent. thieme-connect.denih.gov

Energy-Efficient Methods: Microwave irradiation has been employed to significantly reduce reaction times and improve energy efficiency. The synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate under microwave conditions (100 W, 100 °C) was completed in just 3.5 minutes. thieme-connect.de

Reusable Catalysts: To minimize waste and cost, recyclable catalysts have been developed. An N-methylpiperazine-functionalized polyacrylonitrile fiber has been used as a catalyst for the synthesis of various 2-aminothiophenes, demonstrating good yields and the ability to be reused at least ten times without significant loss of activity. nih.gov Another approach utilizes a simple KF-alumina catalyst, which can be easily filtered off after the reaction. thieme-connect.de

These advancements not only make the synthesis of this compound and its derivatives more efficient but also significantly reduce their environmental impact.

Green ApproachConditions/CatalystSolventReaction TimeYieldReference
Microwave IrradiationKF-aluminaEthanol3.5 minNot specified thieme-connect.de
Aqueous SynthesisTriethylamineWaterNot specified75-98% nih.gov
Reusable CatalystN-methylpiperazine-functionalized polyacrylonitrile fiberEthanol4 h65-91% nih.gov

Biological Activity Profiling and Mechanistic Elucidation

Antineoplastic and Antiproliferative Investigations of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine Derivatives

The exploration of this compound derivatives has yielded promising results in the field of cancer therapeutics. Researchers have synthesized and evaluated numerous analogs, demonstrating a broad spectrum of activity against various cancer types. These investigations form the foundation of our understanding of this class of compounds as potential anticancer agents.

A key mechanism by which derivatives of this compound exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on breast cancer cell lines, specifically MCF-7, have shown that certain derivatives can trigger this process. mdpi.com Flow cytometric analysis revealed that treatment with a specific derivative led to a significant increase in both early and late-stage apoptotic cell populations. mdpi.com For instance, one study found that the percentage of early apoptotic cells increased by 2.3 times and late apoptotic cells by 6.6 times compared to untreated cells. mdpi.com This induction of apoptosis is often accompanied by cell cycle arrest, with some derivatives causing cells to accumulate in the G2/M phase, further inhibiting tumor growth. researchgate.net

The cytotoxic and antiproliferative activities of this compound derivatives have been extensively evaluated against a panel of human cancer cell lines. These in vitro studies have consistently demonstrated the potent inhibitory effects of these compounds.

Notably, derivatives have shown significant activity against:

MCF-7 (breast adenocarcinoma): Multiple studies have reported the efficacy of these compounds against MCF-7 cells. researchgate.netniif.hu

NCI-H460 (non-small cell lung cancer): These derivatives have also exhibited inhibitory effects against this lung cancer cell line. researchgate.netniif.hu

SF-268 (central nervous system cancer): The antiproliferative activity extends to brain cancer cell lines. researchgate.netniif.hu

LoVo and HCT-116 (colorectal carcinoma): Studies have highlighted the potential of these compounds in treating colorectal cancer. researchgate.netekb.eg

The following table summarizes the inhibitory concentrations (IC50) of selected derivatives against various cancer cell lines, illustrating their potent anticancer activity.

Compound/DerivativeCancer Cell LineIC50 (µM)
Derivative 19LoVo57.15 ± 2.48 (µg/ml)
Derivative 19HCT-11671.00 ± 2.83 (µg/ml)
Compound 4MCF-723.2
Compound 27HEPG-28.48 ± 0.9
Compound 27HCT-11614.52 ± 2.5
Compound 27MCF-79.78 ± 1.2

This table presents a selection of data from available research and is for illustrative purposes. mdpi.comekb.eg

The anticancer activity of this compound derivatives is attributed to their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation.

Molecular Target Identification and Inhibition Profiling

Kinase and Receptor Modulation

A significant mechanism of action for these compounds is the inhibition of various kinases and growth factor receptors. researchgate.net Research has identified several key targets:

PDK1 and LDHA: Some derivatives have been shown to inhibit pyruvate (B1213749) dehydrogenase kinase 1 (PDK1) and lactate (B86563) dehydrogenase A (LDHA), enzymes that are upregulated in cancer cells and play a role in the Warburg effect. researchgate.netresearchgate.net

EGFR and HER2: Derivatives have been designed as dual inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). researchgate.net Molecular docking studies have confirmed the binding of these compounds to the active sites of both wild-type and mutant forms of EGFR. researchgate.net

Microtubule Targeting and Depolymerization

Certain derivatives of this compound have been identified as microtubule-targeting agents. They function by binding to the colchicine (B1669291) site on β-tubulin, which is located at the interface with α-tubulin. nih.gov This binding disrupts microtubule polymerization, leading to cell cycle arrest and ultimately, apoptosis. This mechanism is distinct from other microtubule inhibitors like taxanes and vinca (B1221190) alkaloids. nih.gov

The promising in vitro results have been further validated in preclinical in vivo models. In a study using a solid tumor model, treatment with a this compound derivative resulted in a significant reduction in tumor mass. mdpi.com Specifically, a 26.6% decrease in tumor volume was observed, providing compelling evidence for the in vivo antitumor efficacy of these compounds. mdpi.com These findings underscore the therapeutic potential of this class of molecules and warrant further investigation in more advanced preclinical and clinical settings.

Potential as Chemopreventive and Chemotherapeutic Agents

Derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have emerged as a promising class of compounds in the search for new anticancer agents. ekb.egekb.eg Research has shown that this scaffold is a valuable starting point for creating molecules with potential anticancer profiles. ekb.eg The nature and position of chemical substitutions on the tetrahydrobenzo[b]thiophene ring allow these derivatives to bind with a wide array of protein targets specific to cancer cells. ekb.eg

Studies have focused on developing these compounds as inhibitors of enzymes crucial for tumor cell proliferation and metabolism. For instance, certain 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been synthesized and evaluated as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), enzymes that are upregulated in the reprogrammed glucose metabolism of proliferating tumor cells. nih.gov One derivative, 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, was identified as a particularly active inhibitor of both PDK1 and LDHA. nih.gov

Furthermore, nanoparticle modifications of these thiophene (B33073) derivatives have been shown to enhance their cytotoxic activity against colorectal cancer cell lines. ekb.eg Other research has led to the development of novel thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to the core compound. These have demonstrated significant antitumor activity against breast (MCF-7) and liver (HEPG-2) cancer cell lines, with some compounds showing higher potency than the standard chemotherapeutic drug Doxorubicin. nih.gov

Antimicrobial Efficacy and Mechanisms of Action

The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold has been utilized to develop potent antimicrobial agents with broad-spectrum activity.

Derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have demonstrated significant antibacterial properties against a variety of bacterial strains. Schiff bases derived from 2-amino-3-(N-tolyl carboxamido)-4,5,6,7-tetrahydro benzo (b) thiophenes have shown promising activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. researchgate.net

More recent research has focused on the challenge of drug-resistant bacteria. Novel thiophene derivatives have been discovered that exhibit potent activity against colistin-resistant (Col-R) Gram-negative pathogens, including Acinetobacter baumannii and E. coli. frontiersin.org Time-kill curve assays confirmed that certain thiophene derivatives have a bactericidal effect against these resistant strains. frontiersin.org Additionally, thieno[2,3-d]pyrimidine derivatives have been reported to exert remarkable activity against various tested bacterial species when compared to the antibiotic Ampicillin. nih.gov

Table 1: Antibacterial Activity of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives

Derivative TypeGram-positive Strain(s)Gram-negative Strain(s)Key FindingsReference
Schiff BasesStaphylococcus aureusEscherichia coli, Klebsiella pneumoniaeExhibited promising antibacterial activity. researchgate.net
Piperidin-4-yloxy substituted thiophenesNot SpecifiedColistin-Resistant A. baumannii, Colistin-Resistant E. coliShowed strong antibacterial and bactericidal effects against drug-resistant strains. MIC50 values ranged from 8 to 32 mg/L. frontiersin.org
Thieno[2,3-d]pyrimidinesGram-positive speciesGram-negative speciesExerted remarkable activity compared to Ampicillin. nih.gov

The antifungal potential of this chemical family has also been investigated. Derivatives of 2-amino-3-(N-tolyl carboxamido)-4,5,6,7-tetrahydro benzo (b) thiophenes were screened for activity against fungi including Aspergillus niger, Candida albicans, and Cryptococcus neoformans. researchgate.net

In a more targeted study, a series of 5-arylamino-4,7-dioxobenzo[b]thiophenes were synthesized and tested against Candida and Aspergillus species. The results indicated that these compounds, particularly those with a chloro and methoxycarbonyl substitution, showed potent antifungal activity against Candida species, suggesting they could be valuable as antifungal agents. nih.gov

The mechanism of antibacterial action for thiophene derivatives has been linked to their ability to disrupt bacterial membrane integrity. Studies on derivatives active against drug-resistant Gram-negative bacteria revealed that these compounds could alter bacterial membrane permeability. frontiersin.org Molecular docking studies further suggest that the chemical structure, including the thiophene ring, amide group, and other substitutions, plays a crucial role in interacting with bacterial Outer Membrane Proteins (OMPs). This interaction is believed to be a key part of their antimicrobial activity, with some compounds potentially having more than one OMP target. frontiersin.org

Anti-inflammatory Response Modulation

Beyond direct antimicrobial and anticancer effects, derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene are being explored for their ability to modulate the body's inflammatory response.

A key mechanism for the anti-inflammatory activity of these compounds is the activation of the Nuclear Factor (Erythroid-derived 2)-like 2 (NRF2) pathway. nih.govnih.govresearchgate.net NRF2 is a master regulator of antioxidant responses and plays a role in negatively controlling inflammatory pathways. nih.gov

A seminal study demonstrated that derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene can activate NRF2. nih.govresearchgate.net This activation occurs through a non-electrophilic mechanism where the compounds disrupt the interaction between NRF2 and its inhibitor protein, Kelch-like ECH-associated protein 1 (KEAP1). nih.govnih.gov By interfering with KEAP1's Kelch domain, these compounds release NRF2, allowing it to promote the expression of antioxidant genes like NQO1 and HO-1. nih.govresearchgate.net

This NRF2 activation was directly linked to anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govnih.gov The compounds successfully reversed the elevated levels of pro-inflammatory cytokines (such as IL-1β, IL-6, and TNF-α) and inflammatory mediators (like PGE2 and COX-2). nih.govresearchgate.net

Table 2: NRF2 Activation by Lead Tetrahydrobenzo[b]thiophene (THBT) Derivatives

CompoundMechanismEffect on Gene/Protein ExpressionKEAP1-NRF2 Interaction Inhibition (%)Reference
THBT 3aDisruption of KEAP1-NRF2 interaction3-fold upregulation of NQO1 and HO-1 mRNA82.07 ± 3.06 % nih.gov
THBT 3bDisruption of KEAP1-NRF2 interaction3-fold upregulation of NQO1 and HO-1 mRNA74.83 ± 8.71 % nih.gov
THBT 2aDisruption of KEAP1-NRF2 interaction~2-fold upregulation of NQO1 and HO-1 mRNA64.98 ± 7.01 % nih.gov

Disruption of Kelch-like ECH-associated protein 1 (KEAP1) Interaction

Derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have been identified as activators of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. nih.govnih.gov This activation occurs through a non-electrophilic mechanism that involves the disruption of the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2. nih.govnih.gov By interfering with the Kelch domain of KEAP1, these compounds prevent the proteasomal degradation of NRF2, leading to its accumulation and subsequent activation of antioxidant response element (ARE)-driven gene expression. nih.govnih.govnih.gov

In a study investigating a series of eighteen 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, several compounds demonstrated potent NRF2 activation. nih.gov The most active compounds, designated as 3a , 3b , and 2a , showed significant inhibition of the KEAP1-NRF2 interaction, with inhibition percentages of 82.07 ± 3.06%, 74.83 ± 8.71%, and 64.98 ± 7.01%, respectively. nih.gov This disruption of the protein-protein interaction is a key mechanism underlying the observed anti-inflammatory and antioxidant effects of these compounds. nih.govnih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the Kelch domain of KEAP1. nih.govnih.gov

Regulation of Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, IFN-γ) and Inflammatory Mediators (PGE2, COX-2, NF-κB)

The activation of the NRF2 pathway by 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives is closely linked to their anti-inflammatory properties. nih.govnih.gov These compounds have been shown to effectively reverse the elevated levels of pro-inflammatory cytokines and mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govnih.govdundee.ac.uk

Specifically, treatment with these derivatives led to a significant downregulation of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). nih.govnih.govresearchgate.net The compounds also inhibited the production of key inflammatory mediators such as Prostaglandin E2 (PGE2), Cyclooxygenase-2 (COX-2), and Nuclear Factor-kappa B (NF-κB). nih.govnih.govresearchgate.net The anti-inflammatory activity of these tetrahydrobenzo[b]thiophene derivatives was found to be directly associated with their ability to activate NRF2. nih.govnih.gov The most potent NRF2 activators, 3a , 3b , and 2a , also exhibited the strongest anti-inflammatory effects, effectively reversing the LPS-induced upregulation of these inflammatory markers. nih.govdundee.ac.uk

CompoundEffect on Pro-inflammatory CytokinesEffect on Inflammatory MediatorsCell LineStimulant
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives (general)Downregulation of IL-1β, IL-6, TNF-α, IFN-γInhibition of PGE2, COX-2, NF-κBRAW 264.7 macrophagesLPS
Compound 3aSignificant downregulationSignificant inhibitionRAW 264.7 macrophagesLPS
Compound 3bSignificant downregulationSignificant inhibitionRAW 264.7 macrophagesLPS
Compound 2aSignificant downregulationSignificant inhibitionRAW 264.7 macrophagesLPS

Antioxidant Capacity Assessments and Free Radical Scavenging

The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is recognized for its antioxidant properties. Derivatives of this compound have demonstrated significant antioxidant and free radical scavenging activities. nih.gov In one study, the total antioxidant capacity (TAC) of newly synthesized tetrahydrobenzo[b]thiophene derivatives was evaluated using the phosphomolybdenum method. nih.gov Compounds 1 , 16 , and 17 from this series showed potent antioxidant activity, comparable to the standard antioxidant, ascorbic acid. nih.govnih.gov This suggests their potential as therapeutic agents for conditions associated with oxidative stress. nih.gov

Compound/DerivativeAntioxidant Activity AssessmentKey Findings
4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochlorideGeneral evaluationDemonstrated antioxidant properties.
2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Compound 1)Total Antioxidant Capacity (TAC)Significant antioxidant potency, comparable to ascorbic acid. nih.govnih.gov
Compound 16 (a derivative)Total Antioxidant Capacity (TAC)Significant antioxidant potency, comparable to ascorbic acid. nih.govnih.gov
Compound 17 (a derivative)Total Antioxidant Capacity (TAC)Significant antioxidant potency, comparable to ascorbic acid. nih.govnih.gov

Analgesic Effects and Pain Pathway Modulation

Certain derivatives of the thiophene class, to which this compound belongs, have been investigated for their analgesic properties. For instance, Tinoridine, a related compound, exhibits dual analgesic and anti-inflammatory effects, which are attributed to the inhibition of cyclooxygenase (COX). The modulation of pain pathways is a complex process involving descending inhibitory and facilitatory pathways from the brain to the spinal cord. nih.govnih.gov These pathways utilize various neurotransmitters, including serotonin (B10506) and norepinephrine, to regulate the transmission of pain signals.

While direct studies on the analgesic effects and specific pain pathway modulation of this compound are not extensively detailed in the provided results, the demonstrated inhibition of COX-2 and PGE2 by its derivatives suggests a potential mechanism for analgesia, similar to other COX inhibitors. nih.govnih.govfrontiersin.org The modulation of inflammatory mediators is a key strategy in the management of inflammatory pain.

Other Reported Biological Activities (e.g., Antiprotozoal, Anticorrosion)

Beyond the well-documented anti-inflammatory and antioxidant effects, derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have shown a range of other biological activities. These include potential applications as antiprotozoal and anticorrosion agents. nih.govnih.gov The heterocyclic nature of the thiophene ring system contributes to its ability to interact with various biological targets, leading to a broad spectrum of activities.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

Structure-activity relationship (SAR) studies on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have provided valuable insights for the design of more potent and selective compounds. nih.govnih.gov For instance, the presence of a primary amino group coupled with a nitrile group on the thiophene ring was found to be crucial for enhancing inhibitory activities against certain enzymes. nih.gov Conversely, the transformation of the amino group into other functionalities often leads to a reduction in activity. acs.org

Pharmacophore modeling has been employed to identify the key structural features required for the biological activity of these compounds. nih.gov These studies help in the rational design of novel derivatives with improved therapeutic potential. ekb.egnih.gov The elucidation of the pharmacophore for dual topoisomerase I/II inhibitors based on the tetrahydrobenzo[b]thiophene scaffold is an example of such efforts. nih.gov

Computational Chemistry and in Silico Analysis

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a biological target, such as a receptor or an enzyme.

Prediction of Binding Modes and Affinities to Receptors and Enzymes

Molecular docking studies on derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have been instrumental in elucidating their potential as therapeutic agents by predicting how they interact with various biological targets. For instance, derivatives of this scaffold have been identified as promising anticancer agents. Docking studies have shown that these compounds can target a range of proteins involved in cancer progression, including metalloproteinases 2 and 9 (MMP-2 and MMP-9), hypoxia-inducible factor-1α (HIF-1α), vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and human EGFR-related receptor 2 (HER2).

In the context of colorectal cancer, derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have been investigated as inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1) and lactate (B86563) dehydrogenase A (LDHA), two enzymes that are upregulated in tumor cells. Furthermore, some derivatives have been docked into the colchicine (B1669291) binding site of tubulin, suggesting a potential mechanism of action through the inhibition of tubulin polymerization. Another study explored the binding of derivatives to the Keap1 (Kelch-like ECH-associated protein 1) protein, a key regulator of the cellular antioxidant response, to evaluate their potential as antioxidant agents.

The binding affinities, often expressed as a docking score in kcal/mol, provide a quantitative estimate of the binding strength. While specific values for the parent compound are unavailable, studies on derivatives show a range of binding affinities depending on the target and the specific substitutions on the tetrahydrobenzo[b]thiophene core.

Identification of Key Interacting Residues and Hydrogen Bond Networks

A crucial aspect of molecular docking is the identification of the specific amino acid residues within the target protein that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are key to the stability of the ligand-protein complex.

For example, in the docking of a carbamate (B1207046) derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene into the colchicine site of the tubulin domain, hydrogen bond interactions were observed involving the sulfur atom of the thiophene (B33073) ring, as well as the nitrile and carbonyl groups of the ligand, with amino acid residues in the binding site. In another study, the amino group of a 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivative was shown to form a hydrogen bond with the amino acid ILE 559 of the Keap1 protein. The formation of two intermolecular N—H···N hydrogen bonds has also been reported in the crystal structure of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851), leading to the formation of centrosymmetric rings.

These detailed interaction maps are vital for understanding the structure-activity relationships of these compounds and for guiding the design of more potent and selective inhibitors.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules.

Electronic Structure, Molecular Orbital Analysis (HOMO-LUMO), and Global Reactivity Descriptors

DFT calculations have been employed to study the electronic structure of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. A key aspect of this analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

For a series of synthesized tetrahydrobenzo[b]thiophene derivatives, DFT calculations showed that the compounds with the lowest ΔE values exhibited the highest cytotoxic potency. Global reactivity descriptors, such as chemical hardness and softness, which are derived from the HOMO and LUMO energies, provide further insights into the reactivity of these molecules. Softer molecules, which have a smaller HOMO-LUMO gap, are generally more reactive.

Theoretical Prediction of Spectroscopic Parameters

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. In the context of drug discovery, MD simulations can provide valuable insights into the conformational flexibility of a ligand and the stability of its binding to a target protein over time.

While specific MD simulation studies on 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine were not found, this technique has been applied to derivatives of this and similar heterocyclic systems to assess the stability of the predicted binding modes from molecular docking. By simulating the movement of the ligand within the binding site, researchers can evaluate whether the initial docked pose is maintained and identify any significant conformational changes. This provides a more dynamic and realistic picture of the ligand-target interaction compared to the static view offered by molecular docking alone. The stability of the ligand in the binding pocket is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation. A stable binding is typically characterized by a low and fluctuating RMSD value.

ADME (Absorption, Distribution, Metabolism, Excretion) and Pharmacokinetic Predictions

In silico analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical component of modern drug discovery, providing early insights into its potential pharmacokinetic behavior. While comprehensive ADME data for this compound itself is not extensively published, studies on its closely related derivatives provide valuable predictions about the scaffold's general characteristics.

Computational assessments of various 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives suggest that this scaffold generally possesses a desirable pharmacokinetic profile and drug-like qualities. nih.gov For instance, certain derivatives are predicted to have good oral bioavailability and adhere to Lipinski's rule of five, a key indicator of a drug's potential for oral administration. nih.gov The topological polar surface area (TPSA) and the number of rotatable bonds are parameters also analyzed to predict intestinal absorption and bioavailability, with derivatives often falling within acceptable ranges for good membrane permeability. nih.gov

Predictions regarding metabolic stability are also crucial. In silico models are used to foresee whether a compound might inhibit or induce key metabolic enzymes, such as the cytochrome P450 (CYP) family. The potential for a compound to be a substrate of efflux pumps like P-glycoprotein (P-gp), which can limit drug concentration in target tissues, is another important predicted parameter. For some derivatives, these predictions help guide the design of molecules with a lower probability of engaging in drug-drug interactions or being susceptible to efflux.

A summary of commonly predicted ADME-related properties for drug candidates based on this scaffold is presented below.

Table 1: Predicted ADME and Physicochemical Properties for the Tetrahydrobenzo[b]thiophene Scaffold

Property Predicted Characteristic Significance in Drug Discovery
Physicochemical Properties
Lipinski's Rule of Five Generally Compliant Predicts "drug-likeness" and suitability for oral absorption.
Topological Polar Surface Area (TPSA) Within Favorable Range Correlates with passive molecular transport through membranes and bioavailability.
Absorption
Gastrointestinal (GI) Absorption Predicted to be Good Indicates potential for effective absorption after oral administration.
Blood-Brain Barrier (BBB) Permeation Variable Dependent on specific substitutions; some derivatives may cross, others not.
Distribution
P-glycoprotein (P-gp) Substrate Generally Predicted as No Suggests a lower likelihood of being actively removed from cells by this efflux pump.
Metabolism

Note: The data in this table are generalized from studies on derivatives and represent computational predictions, which require experimental validation.

Applications in Computer-Aided Drug Design (CADD)

The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a highly valued framework in computer-aided drug design (CADD) due to its structural and chemical properties. ekb.eg Its rigid bicyclic structure provides a solid foundation for building and orienting functional groups in three-dimensional space, which is essential for achieving specific and high-affinity interactions with biological targets. nih.gov

A primary application of this scaffold in CADD is in the design of kinase inhibitors. nih.govresearchgate.net Kinases are a critical class of enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The 2-amino group on the thiophene ring is a key feature, often acting as a crucial hydrogen bond donor that can interact with the "hinge" region of a kinase's ATP-binding site—a common strategy for designing potent inhibitors. nih.gov Molecular docking studies are routinely used to simulate the binding of novel 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives into the active sites of various kinases, such as Pim-1, c-Met, CK2, and GSK3β, allowing researchers to prioritize the synthesis of compounds with the most promising predicted binding energies and interaction patterns. nih.govresearchgate.netnih.gov

Beyond kinases, CADD approaches have been used to explore derivatives of this scaffold as inhibitors for other cancer-related targets, including 3-phosphoinositide-dependent protein kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are involved in reprogrammed cancer metabolism. nih.govnih.gov Docking simulations help elucidate the structure-activity relationships (SAR), revealing how different substitutions on the core scaffold affect binding affinity and selectivity. nih.gov

The utility of the 4,5,6,7-tetrahydrobenzo[b]thiophene core also extends to fragment-based drug discovery (FBDD). Its favorable physicochemical properties and synthetically accessible nature make it an ideal starting point or "scaffold" that can be elaborated upon to develop more complex and potent drug candidates against a wide array of therapeutic targets. ekb.egnih.gov

Spectroscopic and Crystallographic Characterization in Advanced Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, APT-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of tetrahydrobenzothiophene derivatives. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum gives characteristic signals for the different hydrogen atoms in the molecule. For instance, in derivatives like 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, the protons of the tetrahydro- portion of the ring system typically appear as multiplets in the range of δ 1.87–2.88 ppm. rsc.org The exchangeable protons of the amine group (NH₂) also produce a distinct signal.

Attached Proton Test (APT) NMR or similar distortionless enhancement by polarization transfer (DEPT) experiments are invaluable for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, further solidifying structural assignments.

Table 1: Representative NMR Data for a 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivative Data for N-(3-Cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide rsc.org

Atom Type ¹H Chemical Shift (δ, ppm) Description
CH₂ 1.87–1.93 (m) Methylene protons
CH₃ 2.19 (s) Acetyl methyl protons
CH₂ 2.62–2.71 (m) Methylene protons
CH₂ 2.83–2.88 (m) Methylene protons
CH 2.93–2.99 (m) Methine proton
Ar-H 7.22 (t) Phenyl proton
Ar-H 7.29–7.34 (m) Phenyl protons
NH 11.57 (br. s) Amide proton

Note: (s) = singlet, (t) = triplet, (m) = multiplet, (br. s) = broad singlet. Data is for a representative derivative to illustrate typical signal regions.

Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) Applications

FT-IR and MS are essential for identifying functional groups and confirming the molecular weight of the target compound.

FT-IR Spectroscopy: The FT-IR spectrum of tetrahydrobenzothiophene derivatives displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. For the parent amine, key stretches include the N-H vibrations of the primary amino group. In related structures like N-(3-Cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, distinct bands are observed for the N-H stretch (around 3265 cm⁻¹), the nitrile (C≡N) stretch (around 2216 cm⁻¹), and the carbonyl (C=O) stretch of the amide group (around 1695 cm⁻¹). rsc.org These bands provide direct evidence for the presence of these functional groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the compound. For example, the electron ionization mass spectrum (EIMS) of 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile shows a molecular ion peak (M⁺) that corresponds to its molecular formula, C₁₇H₁₆N₂OS. rsc.org The fragmentation pattern observed in the mass spectrum can also offer additional structural clues.

Table 2: Key FT-IR Absorption Bands for a 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivative Data for N-(3-Cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide rsc.org

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Amide N-H Stretch 3265
Nitrile C≡N Stretch 2216
Amide C=O Stretch 1695

X-ray Crystallography for Solid-State Molecular Structure Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 3: Crystal Data for 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) nih.govresearchgate.net

Parameter Value
Molecular Formula C₉H₁₀N₂S
Molecular Weight 178.25
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.4274 (3)
b (Å) 8.1487 (3)
c (Å) 13.2342 (4)
β (°) 126.937 (2)
Volume (ų) 898.81 (5)
Z 4
Key Conformation Cyclohexane ring: half-chair

Emerging Applications and Future Research Directions

Integration with Nanotechnology

The unique properties of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives are being enhanced through their integration with nanotechnology, leading to novel applications in medicine and materials science. nih.govnih.gov

Nanoparticle-Conjugated Derivatives, Fe3O4 and Fe3O4/SiO2 Nanoparticles

Researchers have successfully synthesized and loaded derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene onto nanoparticles (NPs), including magnetic iron oxide (Fe3O4) and silica-coated iron oxide (Fe3O4/SiO2) nanoparticles. nih.govacs.org This approach aims to improve the delivery of these compounds, particularly for applications like cancer therapy. nih.gov For instance, thiophene (B33073) derivatives loaded onto nanoparticles have demonstrated improved solubility and selectivity for cancer cells compared to the non-conjugated compounds. nih.gov

A notable example involves the use of a Schiff base derived from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) as a capping agent for Fe3O4 and Fe3O4/SiO2 nanoparticles. nih.govacs.org Schiff bases are recognized for their ability to prevent the overgrowth and aggregation of nanoparticles during synthesis. acs.org These nanoparticle-conjugated systems have shown promise as anticancer agents. nih.gov Specifically, Fe3O4 nanoparticles capped with a Schiff base derived from a 3-substituted-2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene have been identified as potential agents against colorectal cancer (CRC). acs.org One such nanoparticle formulation, NPs12a, exhibited significant cytotoxic activity against LoVo and HCT-116 colorectal cancer cell lines. nih.gov The magnetic properties of Fe3O4 nanoparticles also offer the potential for targeted drug delivery and use as contrast agents in magnetic resonance imaging (MRI). mdpi.comnanomaterchem.com

The core-shell structure of Fe3O4@SiO2 nanoparticles provides stability and a surface that can be readily functionalized. nanomaterchem.comscispace.comresearchgate.netmdpi.com The silica (B1680970) shell encapsulates the magnetic core, preventing oxidation and aggregation, while its surface can be modified with various functional groups to attach therapeutic molecules. nanomaterchem.commdpi.com

Development of Diagnostic Agents and Pathological Probes

The inherent fluorescence and biological activity of certain 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives make them promising candidates for the development of diagnostic tools and pathological probes. nih.govmdpi.com

The development of fluorescent probes for detecting specific analytes is an active area of research. For example, a novel fluorescent system based on a benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA) probe has been developed for the rapid and sensitive detection of phosgene (B1210022), a highly toxic chemical. mdpi.com This system operates on the principle of intramolecular charge transfer (ICT), where the reaction with phosgene induces a change in the electronic properties of the molecule, leading to a detectable change in fluorescence. mdpi.com While not a direct derivative of the title compound, this research highlights the potential of the broader thiophene class in developing sensitive chemical sensors. mdpi.com

Furthermore, the ability of some tetrahydrobenzo[b]thiophene derivatives to interact with specific biological targets opens up possibilities for their use in bio-diagnostics. nih.gov Their application in conductivity-based sensors is also an area of interest. nih.gov

Advanced Materials Science Applications

The chemical structure of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine lends itself to applications in advanced materials science, particularly in the fields of dye chemistry and sensor technology.

Dye Chemistry and Sensors

Derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene are being explored for their use in the synthesis of novel dyes. nih.gov The fused ring system and the presence of heteroatoms can impart unique photophysical properties, making them suitable for various applications in materials science.

In the realm of sensor technology, these compounds show potential for the development of conductivity-based sensors. nih.gov The ability to modify the electronic properties of the thiophene ring through chemical substitution allows for the fine-tuning of their sensitivity and selectivity towards specific analytes.

Rational Drug Design and Lead Optimization Strategies for Enhanced Efficacy and Reduced Toxicity

The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a versatile platform for rational drug design and lead optimization. ekb.egresearchgate.net By systematically modifying the core structure, researchers can enhance the therapeutic efficacy and reduce the toxicity of potential drug candidates. ekb.eg

Numerous studies have focused on synthesizing and evaluating libraries of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives for various biological activities, particularly as anticancer agents. ekb.egekb.eg These derivatives have been shown to target a wide range of cancer-specific proteins, with the nature and position of substituents playing a crucial role in their activity. ekb.eg

For instance, a series of 5,6,7,8-tetrahydrobenzo smolecule.comresearchgate.netthieno[2,3-d]pyrimidines were designed as microtubule targeting agents. mdpi.com Through isosteric replacement of a nitrogen atom with a sulfur atom in the lead compounds, researchers were able to improve the antiproliferative and microtubule depolymerizing activities. mdpi.com Molecular docking studies are often employed to understand the binding interactions of these compounds with their target proteins, aiding in the design of more potent inhibitors. nih.govmdpi.com

In another study, a pharmacophore-based approach was used to design and synthesize novel tetrahydrobenzo[b]thiophene candidates as potential dual inhibitors of topoisomerase I and II, as well as DNA intercalators. researchgate.net This rational design led to the identification of compounds with significant cytotoxic potential against various cancer cell lines. researchgate.net Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) predictions are utilized to assess the drug-likeness and oral bioavailability characteristics of these synthesized compounds, guiding the selection of candidates for further development. nih.govresearchgate.netresearchgate.net

Preclinical Studies and Potential for Clinical Translation

Several derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have shown promising results in preclinical studies, suggesting their potential for clinical translation.

One notable derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), was identified as a potent compound with broad-spectrum antitumor activity against several cancer cell lines. nih.gov In vivo studies in a murine xenograft model demonstrated the antitumor effects of a related compound. mdpi.com

Derivatives of this scaffold have been investigated for their ability to inhibit various enzymes implicated in cancer progression, such as pyruvate (B1213749) dehydrogenase kinase 1 (PDK1) and lactate (B86563) dehydrogenase A (LDHA). nih.gov For example, compound 1b (2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile) was found to be the most active inhibitor of both PDK1 and LDHA in one study. nih.gov

The development of nanoparticle formulations for these compounds aims to enhance their therapeutic index by improving drug delivery to the tumor site and reducing systemic toxicity. nih.gov Although many of these compounds are still in the early stages of development, the promising preclinical data warrants further investigation to assess their full clinical potential.

Q & A

Q. What are the common synthetic routes for preparing 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine and its derivatives?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives can be synthesized using a one-pot multicomponent reaction involving cyclohexanone, elemental sulfur, and substituted acetonitriles in ethanol under reflux . Modifications to the core structure, such as introducing acyl or carboxamide groups, often involve reacting the amine with acid anhydrides (e.g., succinic anhydride) in dry dichloromethane, followed by purification via reverse-phase HPLC using acetonitrile/water gradients .

Q. What spectroscopic techniques are essential for characterizing this compound?

Full characterization includes:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton and carbon environments, respectively. For example, the amine proton typically appears as a broad singlet near δ 6.5 ppm, while aromatic protons in derivatives resonate between δ 6.8–7.5 ppm .
  • IR spectroscopy : Key peaks include N-H stretching (~3300 cm1^{-1}), C≡N (~2200 cm1^{-1}), and C=O (~1700 cm1^{-1}) .
  • Mass spectrometry : LC-MS and HRMS for molecular weight confirmation and fragmentation patterns .

Q. What are the primary biological activities associated with this scaffold?

The tetrahydrobenzo[b]thiophene core exhibits antimicrobial, antitumor, anti-Alzheimer, and antifungal activities. For instance, chromium(III) complexes of 2-amino-3-carbomethoxy derivatives show potent antimicrobial activity against Staphylococcus aureus and Escherichia coli . Derivatives like 2-amino-3-acyl-tetrahydrobenzothiophenes demonstrate antibacterial effects via disruption of bacterial membrane integrity .

Q. How can researchers ensure reproducibility in synthesizing derivatives?

  • Use standardized protocols for reaction conditions (e.g., dry CH2 _2Cl2 _2, inert atmosphere).
  • Include detailed experimental procedures in publications, such as molar ratios, temperature gradients, and purification methods (e.g., HPLC gradients: 30% → 100% MeCN in H2 _2O) .
  • Validate yields and purity via melting points, RfR_f values, and chromatographic retention times .

Q. What are the stability considerations for storing this compound?

Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation of the amine group. Avoid exposure to moisture, as hygroscopic derivatives (e.g., oxalate salts) may degrade .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of this compound derivatives?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization steps .
  • Solvent effects : Polar aprotic solvents like DMF enhance reaction rates for acylation steps .
  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes while maintaining high yields (e.g., 80% yield in 15 minutes for carboxamide derivatives) .

Q. How do structural modifications influence biological activity?

  • Acyl groups : Introducing 3-carboxy-1-oxopropyl moieties enhances antibacterial activity by increasing membrane permeability .
  • Metal complexes : Chromium(III) complexes show enhanced antimicrobial efficacy due to improved ligand-to-metal charge transfer .
  • Substituent position : Electron-withdrawing groups (e.g., –CN) at the 3-position increase kinase inhibition by modulating ATP-binding affinity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardized assays : Use consistent microbial strains (e.g., ATCC controls) and minimum inhibitory concentration (MIC) protocols .
  • Dose-response curves : Compare EC50_{50} values under identical conditions to account for variability in cell viability assays .
  • Computational modeling : Molecular docking studies (e.g., with KRAS G12C mutants) clarify structure-activity relationships (SAR) and explain divergent results .

Q. How can researchers validate the mechanism of action for antitumor derivatives?

  • Kinase inhibition assays : Measure IC50_{50} values against target kinases (e.g., EGFR, BRAF) using fluorescence polarization assays .
  • Apoptosis markers : Quantify caspase-3/7 activation and mitochondrial membrane potential (ΔΨm) in treated cancer cell lines .
  • In vivo models : Use xenograft mouse models to assess tumor growth inhibition and correlate with pharmacokinetic data (e.g., plasma half-life) .

Q. What advanced analytical methods address challenges in purity assessment?

  • Chiral HPLC : Resolve enantiomers of derivatives with stereocenters (e.g., BI-2865, a KRAS inhibitor) using cellulose-based columns .
  • X-ray crystallography : Confirm absolute configuration and hydrogen-bonding networks, as demonstrated for ethyl 2-amino-6-benzyl derivatives .
  • Microanalysis : Combustion analysis (C, H, N, S) ensures >95% purity for novel compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine
Reactant of Route 2
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.